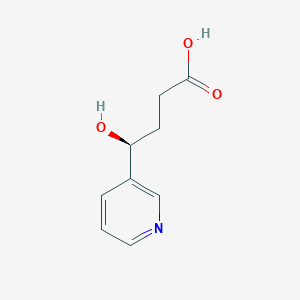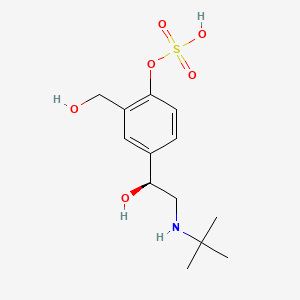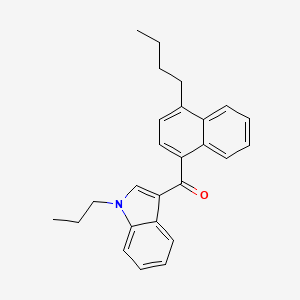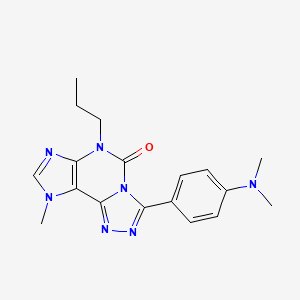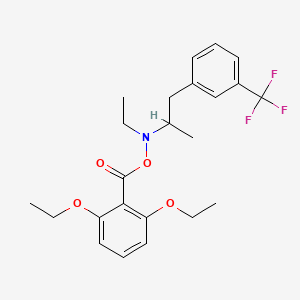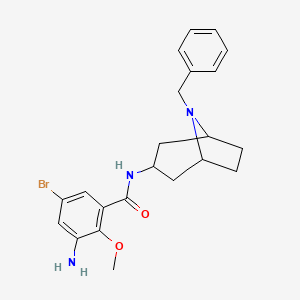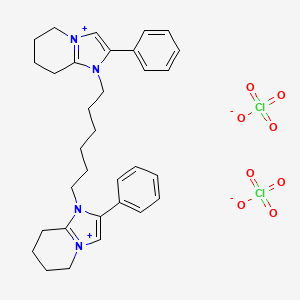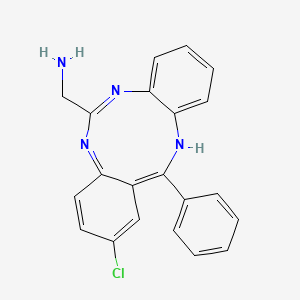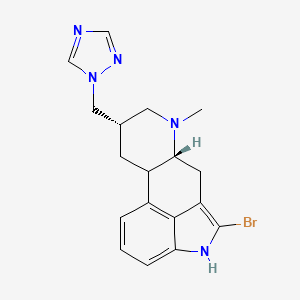
(5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals for their effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline typically involves multi-step organic reactions. The starting material is usually an ergoline derivative, which undergoes bromination, methylation, and triazole substitution under controlled conditions. Common reagents include bromine, methyl iodide, and 1,2,4-triazole, with catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a precursor in the synthesis of more complex ergoline derivatives, which are studied for their unique chemical properties.
Biology
In biological research, it is used to study receptor binding and signal transduction pathways due to its structural similarity to neurotransmitters.
Medicine
Pharmaceutical applications include its use as a template for developing drugs targeting neurological disorders, such as Parkinson’s disease and migraines.
Industry
In the industrial sector, it might be used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as dopamine and serotonin receptors. It binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways involved depend on the specific ergoline derivative and its target receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysergic acid diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
Uniqueness
(5R,8S,10R)-2-Bromo-6-methyl-8-(1,2,4-triazol-1-ylmethyl)ergoline is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other ergoline derivatives.
Propriétés
Numéro CAS |
162070-39-5 |
|---|---|
Formule moléculaire |
C18H20BrN5 |
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
(6aR,9S)-5-bromo-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H20BrN5/c1-23-7-11(8-24-10-20-9-21-24)5-13-12-3-2-4-15-17(12)14(6-16(13)23)18(19)22-15/h2-4,9-11,13,16,22H,5-8H2,1H3/t11-,13?,16+/m0/s1 |
Clé InChI |
OIEOLSGTSYIVSE-VKCPWKDNSA-N |
SMILES isomérique |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5 |
SMILES canonique |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



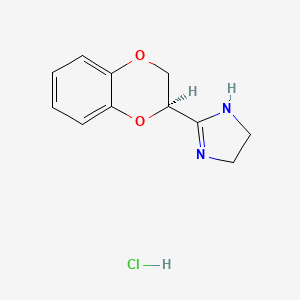
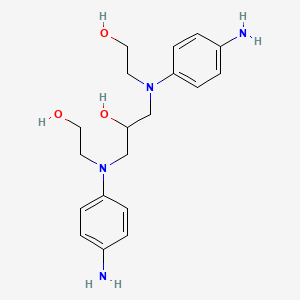
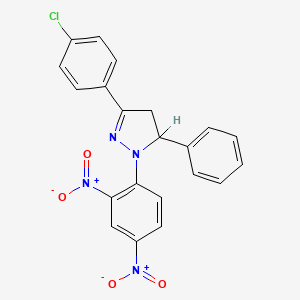
![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
